molecular formula C21H18ClN5O3 B2962214 N-(3-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251707-04-6

N-(3-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2962214
CAS No.: 1251707-04-6
M. Wt: 423.86
InChI Key: SMYMMVBNLJXASA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a triazolo[4,3-a]pyrazine derivative characterized by:

  • Core structure: A [1,2,4]triazolo[4,3-a]pyrazine ring with a 3-oxo group, contributing to hydrogen-bonding interactions.
  • Substituents: 8-position: A 4-methylphenoxy group, enhancing lipophilicity and steric bulk. Acetamide side chain: Linked to a 3-chloro-4-methylphenyl group, which may influence target specificity and metabolic stability.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-13-3-7-16(8-4-13)30-20-19-25-27(21(29)26(19)10-9-23-20)12-18(28)24-15-6-5-14(2)17(22)11-15/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYMMVBNLJXASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methylaniline and 4-methylphenol, which undergo various reactions such as acylation, cyclization, and condensation to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that play a role in its biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mode of action.

Comparison with Similar Compounds

Structural Analogues of Triazolo[4,3-a]pyrazine Derivatives

The following table summarizes key structural and functional differences:

Compound Name / ID Core Structure 8-Position Substituent Acetamide Substituent Key Functional Insights References
Target Compound Triazolo[4,3-a]pyrazine 4-methylphenoxy 3-chloro-4-methylphenyl High lipophilicity; potential CNS activity
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2,5-dimethylphenyl)acetamide Triazolo[4,3-a]pyrazine (4-chlorobenzyl)sulfanyl 2,5-dimethylphenyl Enhanced metabolic stability
N-Phenyl-2-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine Sulfanyl-linked tetrahydro ring Phenyl Broader kinase inhibition
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-triazolo[4,3-a]pyrazin-3-one (45) Triazolo[4,3-a]pyrazine 4-(benzylpiperazinyl)phenyl None (free amine at 8-position) Improved solubility and CNS penetration
NE-019 (Thieno-triazolo-diazepine derivative) Thieno[3,2-f][1,2,4]triazolo-diazepine Complex PEG-linked chain 4-chlorophenyl PROTAC-based degradation activity

Pharmacological Implications

  • Receptor Binding : The 3-oxo group in the triazolo-pyrazine core is critical for hydrogen bonding with kinase ATP pockets, a feature shared with analogs like NE-019 .
  • Substituent Effects: 3-Chloro-4-methylphenyl: This group in the target compound likely enhances selectivity for hydrophobic binding pockets, similar to 2,5-dimethylphenyl in ’s analog .

Structure-Activity Relationship (SAR) Highlights

8-Position Diversity: Electron-Withdrawing Groups (e.g., 4-chlorobenzyl in ): Increase electrophilicity, favoring covalent binding to cysteine residues . Aromatic Ethers (e.g., 4-methylphenoxy in target compound): Balance lipophilicity and metabolic stability .

Acetamide Tail :

  • Chloro/Methyl Substitution : The 3-chloro-4-methylphenyl group in the target compound minimizes CYP450-mediated metabolism compared to unsubstituted phenyl groups .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro-substituted aromatic ring, a triazolo-pyrazine core, and an acetamide moiety. Its molecular formula is C21H18ClN5O3C_{21}H_{18}ClN_5O_3, indicating a substantial molecular weight and diverse functional groups that contribute to its biological interactions.

Research indicates that this compound may interact with specific enzymes or receptors within biological systems. These interactions can lead to either inhibition or activation of relevant pathways associated with various diseases. Ongoing studies aim to elucidate these mechanisms further to enhance understanding of its therapeutic potential.

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The compound's structure suggests that it may disrupt critical cellular processes involved in cancer progression.
  • Mechanistic Insights : Molecular dynamics simulations indicate that the compound interacts with key proteins involved in cell survival and proliferation, such as Bcl-2. This interaction primarily occurs through hydrophobic contacts with minimal hydrogen bonding, suggesting a specific binding affinity that could be exploited in drug development.

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant activity:

  • Dose Response : In animal models, it exhibited a dose-dependent response in seizure protection tests. Compounds with similar structural features have shown promising results in inhibiting seizures induced by chemical agents.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was performed:

Compound NameStructural FeaturesUnique Aspects
N-(4-acetyl-2-methylphenyl)acetamideAcetamide with different phenyl substitutionLacks the complex triazolo-pyrazine core
N-(3-acetylphenyl)-2-[...]-acetamideSimilar core structure but different substituentsIncorporates a quinoline moiety

This table illustrates how the specific combination of functional groups in this compound confers distinct biological activities compared to its analogs.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • In Vitro Efficacy : A study published in 2021 reported that derivatives of similar triazole compounds displayed significant cytotoxicity against various cancer cell lines at IC50 values lower than conventional chemotherapeutics .
  • Animal Model Evaluation : Research indicated that in animal models of epilepsy, compounds structurally related to this compound showed improved seizure control compared to existing treatments .

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